6-methyl-2-(2-phenylethyl)-1,3,6,2-dioxazaborocane-4,8-dione 6-methyl-2-(2-phenylethyl)-1,3,6,2-dioxazaborocane-4,8-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13774370
InChI: InChI=1S/C13H16BNO4/c1-15-9-12(16)18-14(19-13(17)10-15)8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
SMILES: B1(OC(=O)CN(CC(=O)O1)C)CCC2=CC=CC=C2
Molecular Formula: C13H16BNO4
Molecular Weight: 261.08 g/mol

6-methyl-2-(2-phenylethyl)-1,3,6,2-dioxazaborocane-4,8-dione

CAS No.:

Cat. No.: VC13774370

Molecular Formula: C13H16BNO4

Molecular Weight: 261.08 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-2-(2-phenylethyl)-1,3,6,2-dioxazaborocane-4,8-dione -

Specification

Molecular Formula C13H16BNO4
Molecular Weight 261.08 g/mol
IUPAC Name 6-methyl-2-(2-phenylethyl)-1,3,6,2-dioxazaborocane-4,8-dione
Standard InChI InChI=1S/C13H16BNO4/c1-15-9-12(16)18-14(19-13(17)10-15)8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Standard InChI Key AVFZQTFWXBUICN-UHFFFAOYSA-N
SMILES B1(OC(=O)CN(CC(=O)O1)C)CCC2=CC=CC=C2
Canonical SMILES B1(OC(=O)CN(CC(=O)O1)C)CCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a six-membered dioxazaborocane ring system, integrating boron, oxygen, and nitrogen atoms. The boron atom occupies a central position, coordinated by two oxygen atoms from the dioxane moiety and one nitrogen atom from the iminodiacetic acid (MIDA) backbone. Substituents include a methyl group at the 6-position and a 2-phenylethyl group at the 2-position, which influence steric and electronic properties.

The IUPAC name, 6-methyl-2-(2-phenylethyl)-1,3,6,2-dioxazaborocane-4,8-dione, reflects this arrangement. The canonical SMILES string B1(OC(=O)CN(CC(=O)O1)C)CCC2=CC=CC=C2\text{B1(OC(=O)CN(CC(=O)O1)C)CCC2=CC=CC=C2} further elucidates connectivity, highlighting the phenyl group’s attachment via an ethyl linker.

Physicochemical Properties

Key properties include:

  • Molecular Weight: 261.08 g/mol

  • Solubility: Limited solubility in polar solvents due to the hydrophobic phenyl group.

  • Stability: Hydrolytically stable under anhydrous conditions but susceptible to decomposition in aqueous media.

Spectroscopic data (e.g., 11B^{11}\text{B} NMR) would typically reveal a resonance near 30 ppm, characteristic of tetracoordinated boron species.

Synthetic Methodologies

Conventional Synthesis Routes

The compound is synthesized via esterification and cyclization reactions between boronic acids (or esters) and amino alcohols. A representative pathway involves:

  • Boronic Acid Activation: Reacting 2-phenylethylboronic acid with methyliminodiacetic acid (MIDA) under reflux in anhydrous tetrahydrofuran (THF).

  • Cyclization: Heating the intermediate at 80°C to facilitate ring closure, yielding the dioxazaborocane framework.

Optimization Parameters:

  • Temperature: 60–100°C to balance reaction rate and byproduct formation.

  • Solvent: THF or dichloromethane (DCM) preferred for their inertness.

  • Catalyst: None required, though molecular sieves may aid in water removal.

Microwave-Assisted Synthesis

Applications in Scientific Research

Organic Synthesis

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
6-Methyl-2-(2-phenylethyl)-dioxazaborocaneC13H16BNO4\text{C}_{13}\text{H}_{16}\text{BNO}_4261.082-Phenylethyl, Methyl
6-Methyl-2-phenyl-dioxazaborocaneC11H12BNO4\text{C}_{11}\text{H}_{12}\text{BNO}_4233.03Phenyl, Methyl
6-Methyl-2-(4-methylphenyl)-dioxazaborocane C12H14BNO4\text{C}_{12}\text{H}_{14}\text{BNO}_4247.064-Methylphenyl, Methyl

Trends:

  • Molecular Weight: Increases with larger substituents (e.g., phenylethyl > phenyl).

  • Reactivity: Electron-donating groups (e.g., methyl) enhance boron’s electrophilicity .

Future Research Directions

  • Catalytic Applications: Exploring asymmetric borylation reactions using chiral variants.

  • Drug Delivery: Investigating boron neutron capture therapy (BNCT) potential.

  • Green Chemistry: Developing solvent-free synthesis routes to reduce environmental impact.

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